9-OxoOTrE

Overview

Description

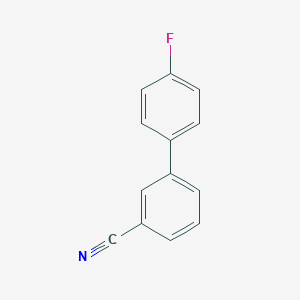

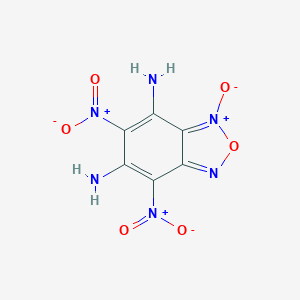

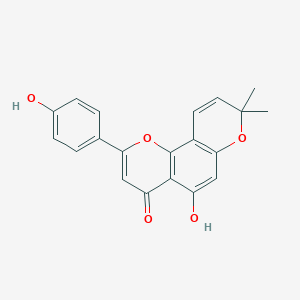

9-OxoOTrE, also known as 9-KOTE or 9-KOTrE, is an antimicrobial oxidized fatty acid . It is produced by the oxidation of 9-HpOTrE . This compound exhibits antimicrobial activity against plant pathogenic microorganisms, including bacteria and fungi .

Molecular Structure Analysis

The molecular formula of this compound is C18H28O3 . It has a formal name of 9-oxo-10E,12Z,15Z-octadecatrienoic acid . The molecular weight is 292.4 . The InChi Code is InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17 (19)15-12-9-7-10-13-16-18 (20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3, (H,20,21)/b4-3-,8-6-,14-11+ .Physical And Chemical Properties Analysis

This compound is a solution in ethanol . It has a solubility of 50 mg/ml in DMF, DMSO, and ethanol, and 1 mg/ml in PBS (pH 7.2) . The λmax is 279 nm .Scientific Research Applications

Overview of 9-OxoOTrE in Scientific Research

This compound, while not directly found in the searched papers, has a context in the broader scientific field. Research in related areas provides an insight into how similar compounds and methodologies are applied in scientific investigations. For instance, the use of software tools like OxCal for statistical analysis and calibration of radiocarbon dates (Ramsey & Lee, 2013) demonstrates the importance of analytical tools in scientific research, which could be relevant for studying compounds like this compound.

Application in Analytical and Calibration Tools

OxCal, as mentioned by Ramsey and Lee (2013), represents a critical tool in the field of radiocarbon dating and statistical analysis. Its application in various disciplines underscores the necessity of robust and precise tools in scientific research, which could be extrapolated to the study of specific compounds like this compound.

Cross-Disciplinary Research Implications

The diverse range of research, such as the work on oxytocin receptor gene polymorphisms by Apicella et al. (2010) (Apicella et al., 2010), indicates the interconnected nature of scientific inquiry. This highlights the potential for cross-disciplinary applications and insights in the study of compounds like this compound.

Safety and Hazards

Mechanism of Action

Target of Action

9-OxoOTrE, also known as 9-KOTrE, is primarily an antifungal agent . Its primary targets are plant pathogenic microorganisms, including fungi such as B. cinerea, C. herbarum, P. infestans, and P. parasitica . These organisms are responsible for various plant diseases, and this compound’s action against them helps protect plants from these pathogens.

Mode of Action

The mode of action of this compound is based on its electrophilic nature . As an electrophile, this compound can form covalent bonds with nucleophilic entities in the target organisms. This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their activity.

Result of Action

The result of this compound’s action is the inhibition of the growth and activity of its target pathogens . By disrupting their normal functioning, this compound prevents these organisms from causing disease in plants.

properties

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists this compound as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like this compound. Further research focusing on this compound itself would be needed to answer questions about its specific interactions, properties, and effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)

![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)